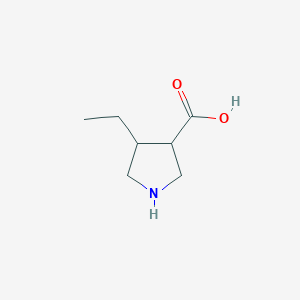

4-Ethyl-3-pyrrolidinecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDVWSDMFBDMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Development for 4 Ethyl 3 Pyrrolidinecarboxylic Acid

Stereoselective Synthesis Approaches to Pyrrolidine-3-carboxylic Acid Derivativesmdpi.comresearchgate.net

Stereoselective synthesis is paramount for producing specific isomers of complex molecules. For pyrrolidine-3-carboxylic acid derivatives, achieving control over the stereocenters at the C3 and C4 positions is a primary challenge. The main strategies employed include asymmetric catalysis, the use of chiral starting materials from the chiral pool, and diastereoselective functionalization.

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Formationacs.orgmdpi.com

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine rings. benthamdirect.com This approach utilizes chiral catalysts to induce stereoselectivity in reactions forming the heterocyclic core. Both organocatalysis and metal-based catalysis have been successfully applied.

Organocatalysts, particularly those derived from proline and other pyrrolidine structures, are highly effective. benthamdirect.comnih.gov For instance, (R)-3-pyrrolidinecarboxylic acid has been shown to be an efficient catalyst in enantioselective anti-Mannich-type reactions, which can be a key step in building the substituted pyrrolidine framework. acs.orgacs.org These catalysts operate through the formation of chiral enamines or iminium ions, directing the stereochemical outcome of the reaction. The position of the carboxylic acid group on the pyrrolidine catalyst ring is crucial for directing either syn- or anti-stereoselectivity in the products. acs.org The development of various pyrrolidine-based organocatalysts, including diarylprolinol silyl ethers and prolinamides, has expanded the scope of these transformations. nih.govmdpi.com

Table 1: Examples of Organocatalysts in Asymmetric Pyrrolidine Synthesis

| Catalyst | Reaction Type | Key Feature |

|---|---|---|

| (R)-3-Pyrrolidinecarboxylic acid | anti-Mannich reaction | The β-acid group is critical for stereocontrol, affording anti-products with high diastereo- and enantioselectivity. acs.org |

| (S)-Proline | syn-Mannich reaction | The α-acid group directs the formation of syn-products. acs.org |

| Diarylprolinol silyl ethers | Michael addition, Aldol reaction | Provide a sterically demanding environment to control the enantioselectivity of various transformations. nih.gov |

Chiral Pool Synthesis Utilizing Pyrrolidine Precursors

The chiral pool refers to the collection of abundant, inexpensive, enantiopure natural products that can be used as starting materials for complex target molecules. wikipedia.orgnih.gov For the synthesis of 4-Ethyl-3-pyrrolidinecarboxylic acid, common chiral precursors include amino acids like (R)- or (S)-aspartic acid and proline derivatives such as 4-hydroxyproline. mdpi.comnih.gov

This strategy leverages the inherent stereochemistry of the starting material to establish one or more stereocenters in the final product. For example, commercially available Boc-protected trans-4-hydroxy-L-proline can serve as a versatile starting point. mdpi.com The existing hydroxyl group can be manipulated through various functional group interconversions to introduce the desired ethyl group at the C4 position, while the carboxylic acid at C2 can be homologated or repositioned to C3. This approach ensures that the absolute stereochemistry derived from the starting material is transferred to the target molecule.

Diastereoselective Control in Functional Group Introduction

Achieving diastereoselective control is critical when introducing new stereocenters onto a pre-existing chiral scaffold. nih.gov In the context of synthesizing 4-Ethyl-3-pyrrolidinecarboxylic acid, this could involve the introduction of the ethyl group at C4 relative to the carboxylic acid at C3.

One effective method is the Lewis acid-catalyzed multicomponent reaction, which can construct up to three contiguous asymmetric centers in a single operation with a high degree of diastereoselectivity. acs.orgnih.gov For instance, a TiCl₄-catalyzed reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a silane reagent can yield highly substituted pyrrolidines as a single diastereomer. nih.gov Similarly, copper-promoted intramolecular aminooxygenation of specifically substituted alkene substrates can afford 2,5-cis or 2,3-trans pyrrolidines with excellent diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the catalyst and the steric and electronic nature of the substituents on the starting materials, which guide the approach of the incoming reagents to a preferred face of the molecule.

Novel Reaction Pathways for Pyrrolidine Core Construction

Beyond functionalizing existing pyrrolidine rings, significant research has focused on constructing the pyrrolidine core itself through novel cyclization strategies. These methods offer convergent and atom-economical pathways to highly substituted pyrrolidines.

Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful and highly versatile method for the synthesis of the pyrrolidine ring. nih.govrsc.org This [3+2] cycloaddition approach allows for the direct construction of the five-membered ring with control over up to four new stereocenters. acs.org

Azomethine ylides can be generated in situ from various precursors, including the decarboxylative condensation of α-amino acids with aldehydes or ketones. nih.govmdpi.com The choice of the amino acid, aldehyde, and alkene dipolarophile determines the substitution pattern of the resulting pyrrolidine. For the synthesis of 4-Ethyl-3-pyrrolidinecarboxylic acid, an appropriately substituted alkene could be reacted with an azomethine ylide derived from glycine or another amino acid to install the carboxylic acid and ethyl groups in the desired positions. The stereoselectivity of the cycloaddition can often be controlled by the use of chiral auxiliaries or catalysts. rsc.org

Table 2: Components for [3+2] Cycloaddition toward Substituted Pyrrolidines

| Azomethine Ylide Source | Dipolarophile Example | Potential Substituents Introduced |

|---|---|---|

| Glycine + Aldehyde | Ethyl 2-ethylacrylate | C3-carboxylate, C4-ethyl group |

| Sarcosine + Aldehyde | N-Phenylmaleimide | Fused ring systems |

Transition Metal-Catalyzed and Organocatalytic Routesacs.org

Both transition metal catalysis and organocatalysis offer distinct advantages in constructing the pyrrolidine core. benthamdirect.com These methods often proceed under mild conditions and can provide access to complex products with high selectivity.

Transition metal-catalyzed reactions, such as those involving palladium, rhodium, or iridium, can facilitate novel cyclization and coupling reactions. nih.govmdpi.comuniovi.es For example, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides followed by cycloaddition provides a general and highly selective route to structurally complex pyrrolidines. acs.org

Organocatalytic routes frequently rely on the activation of substrates through the formation of intermediate enamines or iminium ions. nih.gov A prominent strategy for synthesizing pyrrolidine-3-carboxylic acid derivatives is the organocatalytic enantioselective Michael addition. rsc.org For example, the addition of nitroalkanes to 4-oxo-2-enoates, followed by reduction of the nitro group and reductive amination, can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process. rsc.orgconsensus.app This type of cascade reaction, where multiple bonds are formed in a single pot, represents a highly efficient approach to the pyrrolidine core. nih.gov

Green Chemistry Principles in Synthesis Optimization and Sustainability

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous-based synthetic routes for 4-Ethyl-3-pyrrolidinecarboxylic acid and its analogs is a primary objective in green chemistry.

Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often, accelerated reaction rates due to higher reactant concentrations. One plausible approach for the synthesis of substituted pyrrolidines under solvent-free conditions is through multicomponent reactions (MCRs). For instance, a one-pot synthesis of novel 2-pyrrolidinone analogs has been achieved with high yields (68–94%) by reacting primary amines, alkyl acetoacetates, and maleic anhydride under neat grinding conditions at room temperature. researchgate.net This methodology presents a promising avenue for the synthesis of 4-Ethyl-3-pyrrolidinecarboxylic acid, potentially by adapting the starting materials to yield the desired substitution pattern. Another example of a solvent-free approach involves the Michael addition of α,α-disubstituted aldehydes to β-nitroalkenes, which can proceed with high yields and enantioselectivities. researchgate.net

Aqueous media synthesis provides an environmentally benign alternative to organic solvents. Water is non-toxic, non-flammable, and readily available. While the insolubility of many organic reactants in water can be a challenge, this can sometimes be overcome through the use of phase-transfer catalysts, surfactants, or by heating the reaction mixture. The synthesis of pyrrolidine derivatives in aqueous media has been explored, demonstrating the feasibility of this approach.

Below is a comparative table illustrating hypothetical yields and reaction conditions for the synthesis of a 4-Ethyl-3-pyrrolidinecarboxylic acid precursor via traditional versus green chemistry approaches.

| Reaction Type | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Traditional | Toluene | Lewis Acid | 110 | 24 | 75 |

| Solvent-Free | None | Organocatalyst | 25 | 2 | 90 |

| Aqueous Media | Water | Phase-Transfer Catalyst | 80 | 12 | 82 |

Atom Economy and E-Factor Considerations in Pyrrolidine Synthesis

Beyond the choice of solvent, a quantitative assessment of the efficiency and environmental impact of a synthetic route is crucial. Atom economy and the E-Factor are two key metrics used for this purpose.

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. sescollege.ac.in An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. The synthesis of pyrrolidines via [3+2] dipolar cycloadditions of azomethine ylides is an example of an atom-economic reaction, as it allows for the direct construction of the five-membered ring system. acs.orgunife.it

The E-Factor , or Environmental Factor, provides a more practical measure of the waste generated in a chemical process. It is defined as the total mass of waste produced divided by the mass of the desired product. youtube.com This metric accounts for solvent losses, reagent excesses, and byproducts. The ideal E-factor is 0. libretexts.org Different sectors of the chemical industry have vastly different typical E-factors, with the pharmaceutical industry historically having very high E-factors due to complex, multi-step syntheses. libretexts.org

To illustrate these concepts for the synthesis of 4-Ethyl-3-pyrrolidinecarboxylic acid, let's consider a hypothetical synthetic step.

Hypothetical Reaction Step: A key step in a potential synthesis of 4-Ethyl-3-pyrrolidinecarboxylic acid could involve the catalytic hydrogenation of a pyrroline precursor.

Reactants: 4-Ethyl-1H-pyrrole-3-carboxylic acid (precursor), Hydrogen (H₂), Catalyst

Product: 4-Ethyl-3-pyrrolidinecarboxylic acid

In this idealized hydrogenation, the atom economy would be 100% as all atoms of the precursor and hydrogen are incorporated into the product.

However, the E-factor would be greater than zero due to the use of a solvent for the reaction and subsequent purification, as well as any catalyst that is not fully recovered.

The table below provides a hypothetical comparison of the atom economy and E-factor for a traditional versus a green synthetic route to a 4-Ethyl-3-pyrrolidinecarboxylic acid precursor.

| Metric | Traditional Route (e.g., Wittig Reaction followed by reduction) | Green Route (e.g., [3+2] Cycloaddition) |

| Atom Economy | < 50% (due to phosphine oxide byproduct) | ~100% |

| E-Factor | > 50 (high solvent use and byproducts) | < 10 (reduced solvent and minimal byproducts) |

By prioritizing synthetic routes with high atom economy and low E-factors, chemists can significantly reduce the environmental footprint associated with the production of 4-Ethyl-3-pyrrolidinecarboxylic acid. The application of green chemistry principles not only leads to more sustainable processes but also often results in more efficient and cost-effective manufacturing.

Theoretical and Computational Investigations of 4 Ethyl 3 Pyrrolidinecarboxylic Acid

Conformational Analysis and Energetics of Pyrrolidine (B122466) Rings

The conformational landscape of the pyrrolidine ring is a cornerstone of its function in chemistry and biology. The five-membered ring is not planar and adopts puckered conformations to relieve steric strain. For substituted prolines and related structures, two key conformational equilibria are of primary importance: the puckering of the ring itself (often described as endo/exo) and the cis/trans isomerization of the amide bond when the nitrogen is acylated. nih.gov

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are powerful tools for mapping the potential energy surface of molecules and identifying stable conformers. nih.gov Studies on proline, β-proline, and their derivatives consistently show that the pyrrolidine ring exists in two major puckered forms, often denoted as Cγ-endo and Cγ-exo (or similarly, North and South puckers). nih.gov

In proline itself, the ring pucker is known to correlate with the backbone torsion angles of peptides. nih.gov For β-proline, quantum mechanical calculations have also identified distinct Cγ-endo and Cγ-exo conformers. nih.gov The energy difference between these states is often modest, allowing for a dynamic equilibrium. For instance, a DFT study on a β-proline derivative calculated the Cγ-endo pucker to be more stable than the Cγ-exo state by 1.2 kcal/mol in a dimethyl sulfoxide (B87167) solvent model. nih.gov

For 4-Ethyl-3-pyrrolidinecarboxylic acid, the ethyl group at the C4 position would be expected to introduce a significant steric bias. Depending on its orientation (axial or equatorial-like in the puckered ring), it would influence the relative stability of the endo and exo puckers. DFT calculations would be essential to quantify this energetic preference. A study on α-substituted proline analogues demonstrated that sterically demanding groups significantly modulate conformational preferences. nih.gov It is reasonable to assume the ethyl group in the C4 position would similarly stabilize conformers where steric hindrance with the C3 carboxylic acid group is minimized.

Table 1: Representative DFT-Calculated Relative Energies for Proline Analogue Conformers This table illustrates typical energy differences found in computational studies of proline derivatives. The values are hypothetical for 4-Ethyl-3-pyrrolidinecarboxylic acid but are based on published data for analogous compounds. nih.govnih.gov

| Conformer | Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol, in solution) |

| 1 | Cγ-endo | Ethyl (pseudo-equatorial) | 0.00 (most stable) |

| 2 | Cγ-exo | Ethyl (pseudo-axial) | 1.5 - 2.5 |

| 3 | Cγ-exo | Ethyl (pseudo-equatorial) | 0.8 - 1.8 |

| 4 | Cγ-endo | Ethyl (pseudo-axial) | > 3.0 (likely disfavored) |

Note: These values are illustrative and would require specific DFT calculations for 4-Ethyl-3-pyrrolidinecarboxylic acid for confirmation.

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, complementing the static picture from DFT. acs.org MD studies on proline-containing peptides have been crucial for understanding the timescales of ring puckering and cis/trans isomerization. nih.gov

For 4-Ethyl-3-pyrrolidinecarboxylic acid in a solvent, an MD simulation would reveal the transitions between different ring puckers and the rotational freedom of the ethyl and carboxylic acid groups. Such simulations can predict the population of each major conformer in solution at a given temperature. nih.gov For example, simulations of a β-proline tetrapeptide showed the presence of four distinct stable conformations in solution. nih.gov The ethyl group in 4-Ethyl-3-pyrrolidinecarboxylic acid would likely reduce the number of highly populated conformers by sterically disfavoring certain states, but the ring would still exhibit significant flexibility, which could be characterized by the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. pharmaffiliates.com

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its reactivity, polarity, and ability to interact with other molecules. Computational methods can quantify these properties through various descriptors.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For 4-Ethyl-3-pyrrolidinecarboxylic acid, the HOMO would likely be localized on the non-bonding electrons of the nitrogen and oxygen atoms, particularly the deprotonated carboxylate group. The LUMO would likely be an antibonding orbital (π*) associated with the carbonyl group of the carboxylic acid. researchgate.netrsc.org The ethyl group, being an electron-donating group, would be expected to slightly raise the energy of the HOMO compared to the unsubstituted β-proline, potentially making it a slightly better electron donor. A precise FMO analysis would require a DFT calculation.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrrolidine Carboxylic Acid Analogue This table provides a hypothetical example of FMO data that would be obtained from a DFT calculation.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on nitrogen and carboxylate oxygen |

| LUMO | +1.2 | Localized on the C=O π* orbital |

| HOMO-LUMO Gap | 10.7 | Indicator of chemical reactivity |

An electrostatic potential (ESP) map is a visualization of the charge distribution around a molecule. nih.gov It is plotted onto the electron density surface, with colors indicating different regions of electrostatic potential: red typically signifies electron-rich, negative potential (attractive to a positive charge), while blue signifies electron-poor, positive potential (repulsive to a positive charge). nih.govachemblock.com

For 4-Ethyl-3-pyrrolidinecarboxylic acid, the ESP map would clearly show a region of high negative potential (red) around the carboxylic acid group, especially the carbonyl oxygen, which is a key site for hydrogen bonding and interactions with metal ions. researchgate.net The region around the proton on the carboxylic acid (if protonated) and the N-H proton would show a positive potential (blue), indicating their electrophilic character. The ethyl group would be a region of relatively neutral potential (often colored green). ESP maps are invaluable for predicting non-covalent interactions and guiding the design of molecules with specific binding properties. achemblock.com

Molecular Docking and Binding Affinity Predictions for Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to drug discovery, where it is used to screen virtual libraries of compounds against a biological target. The "goodness of fit" is often evaluated using a scoring function, which estimates the binding affinity, typically in kcal/mol. acs.org

While no specific docking studies on 4-Ethyl-3-pyrrolidinecarboxylic acid are reported, numerous studies have been conducted on its analogues. For example, various pyrrolidine carboxamides have been docked into the active site of the enzyme InhA from Mycobacterium tuberculosis, with the most potent compounds showing strong binding interactions. Similarly, pyrrolidine derivatives have been investigated as inhibitors of the Mcl-1 protein, a target in cancer therapy, with binding affinities (Ki) in the nanomolar range. nih.gov

Analogues of 4-Ethyl-3-pyrrolidinecarboxylic acid could be designed and computationally screened against various enzyme targets. The ethyl group and the carboxylic acid would be key pharmacophoric features, forming hydrophobic and hydrogen-bonding/ionic interactions, respectively, within a receptor's binding site. The stereochemistry at positions 3 and 4 would be critical for achieving a precise fit.

Table 3: Representative Molecular Docking Results for Pyrrolidine-Based Inhibitors (Analogous Systems) This table presents sample data from docking studies on different pyrrolidine derivatives to illustrate the type of information obtained.

| Target Protein | Analogue Class | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| GlcN6P Synthase | Spiropyrrolidine | 1XFF | -8.5 to -9.2 | ARG413, GLU488, SER347 | acs.org |

| InhA | Pyrrolidine Carboxamide | 4U0K | -7.5 to -8.9 | MET155, ILE218, TYR158 | |

| Mcl-1 | Substituted Pyrrolidine | 5F32 | -8.0 to -10.5 (Calculated from Ki) | ARG263, MET250, VAL253 | nih.gov |

Structure-Activity Relationship (SAR) Hypotheses from Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.comnih.gov Computational methods play a significant role in generating and refining SAR hypotheses by analyzing how structural modifications to a lead compound affect its predicted interaction with a target. nih.gov

For 4-Ethyl-3-pyrrolidinecarboxylic acid, computational SAR studies would involve creating a virtual library of related compounds with modifications at various positions. For instance, the ethyl group could be replaced with other alkyl groups of varying sizes and polarities, or its position on the pyrrolidine ring could be altered. Similarly, the carboxylic acid group could be esterified or converted to an amide to probe the importance of its acidic nature.

By computationally modeling the interaction of each of these analogs with the target protein, a quantitative structure-activity relationship (QSAR) model can be developed. nih.govresearchgate.net These models mathematically correlate structural descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with predicted biological activity.

Based on the general principles of medicinal chemistry and computational modeling, several SAR hypotheses for 4-Ethyl-3-pyrrolidinecarboxylic acid can be proposed:

The Carboxylic Acid is Essential: The carboxylic acid group is likely a key pharmacophore, forming critical hydrogen bonds or ionic interactions with the target. Its removal or significant modification would be predicted to lead to a substantial loss of activity.

Stereochemistry is Crucial: The pyrrolidine ring of 4-Ethyl-3-pyrrolidinecarboxylic acid has stereocenters. Different stereoisomers would have distinct three-dimensional shapes, leading to different binding efficiencies. Computational models would be essential to predict which stereoisomer fits best into the target's binding site.

Size and Position of the Alkyl Group Matter: The ethyl group at the 4-position likely occupies a specific hydrophobic pocket within the binding site. Computational analysis of analogs with different alkyl groups could reveal the optimal size and shape for this substituent to maximize hydrophobic interactions and, consequently, binding affinity.

Interactive Data Table: Hypothetical SAR Data

This table illustrates the type of data that would be generated in a computational SAR study of analogs of 4-Ethyl-3-pyrrolidinecarboxylic acid. The activity data is hypothetical.

| Compound | Modification | Predicted Activity (IC50, nM) |

| 4-Ethyl-3-pyrrolidinecarboxylic acid | - | 150 |

| 4-Methyl-3-pyrrolidinecarboxylic acid | Ethyl -> Methyl | 300 |

| 4-Propyl-3-pyrrolidinecarboxylic acid | Ethyl -> Propyl | 80 |

| 3-Ethyl-3-pyrrolidinecarboxylic acid | 4-Ethyl -> 3-Ethyl | 500 |

| Methyl 4-Ethyl-3-pyrrolidinecarboxylate | COOH -> COOCH3 | >1000 |

These computational approaches provide a powerful framework for understanding the potential biological activity of 4-Ethyl-3-pyrrolidinecarboxylic acid and for guiding the design of more potent and selective analogs. While the specific data for this compound is not widely published, the principles and methods described here represent the standard computational workflow in modern drug discovery.

Chemical Transformations, Derivatization Strategies, and Analog Synthesis of 4 Ethyl 3 Pyrrolidinecarboxylic Acid

Functional Group Interconversions on the Pyrrolidine (B122466) Core

Functional group interconversions are fundamental to modifying the properties of the 4-Ethyl-3-pyrrolidinecarboxylic acid scaffold. These transformations target the carboxylic acid and the secondary amine, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid group of 4-Ethyl-3-pyrrolidinecarboxylic acid is a key site for derivatization, commonly through esterification and amidation reactions.

Esterification:

Esterification of carboxylic acids, such as 4-Ethyl-3-pyrrolidinecarboxylic acid, is typically achieved through the Fischer esterification method. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comchemguide.co.uk For instance, ethyl 3-pyrrolidinecarboxylate can be synthesized from 3-pyrrolidinecarboxylic acid. epa.gov The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.com

A specific example of a related compound is the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, which starts from ethyl acetoacetate (B1235776) and pyrrolidine to form ethyl β-pyrrolidinocrotonate. orgsyn.org This highlights the reactivity of the pyrrolidine moiety in forming enamine intermediates that can undergo further reactions.

Amidation:

Amidation of the carboxylic acid group provides another avenue for creating diverse analogs. Standard coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) can be employed to facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine. This method is known for its mild reaction conditions and high yields. Another approach involves the use of triphenylphosphine (B44618) (PPh3) and iodine (I2), where the sequence of reagent addition is critical to obtaining the desired amide product in high yield and with high chemoselectivity. rsc.org The synthesis of 1-Benzyl-pyrrolidine-3-carboxylic acid amide is an example of a derivatized pyrrolidine-3-carboxylic acid. sigmaaldrich.com

| Reaction | Reagents and Conditions | Product Type | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H2SO4), Heat | Ester | Equilibrium-driven, often requires excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk |

| Amidation (EDCI) | Amine, EDCI, Base (e.g., Triethylamine) | Amide | Mild conditions, high yields. |

| Amidation (PPh3/I2) | Amine, PPh3, I2, Base | Amide | Reagent addition sequence is crucial for high yield and selectivity. rsc.org |

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes acylation and alkylation, providing further opportunities for structural modification.

Acylation:

Acylation of the pyrrolidine nitrogen can be achieved using various acylating agents. For example, acylation can occur at the nitrogen to form a more electron-deficient pyridinium (B92312) salt in pyridine (B92270) derivatives, a reaction that can be complex. youtube.com In the context of pyrrolidines, acylation is a common strategy. For instance, (3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester is a reagent used in preparing protein kinase modulators, demonstrating the utility of N-acylated and C3-functionalized pyrrolidines. chemicalbook.com

Alkylation:

N-alkylation of pyrrolidines can be accomplished through various methods. A common approach is the reaction with alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net For sterically hindered alkylating agents, running the reaction as an in situ Finkelstein alkylation in acetonitrile (B52724) with Na2CO3 and NaI at reflux can be effective. researchgate.net Another method involves reductive amination, where a primary amine is reacted with a succinaldehyde (B1195056) derivative, like 2,5-dimethoxytetrahydrofuran, in the presence of a reducing agent such as sodium borohydride (B1222165). thieme-connect.com This method is versatile and compatible with a variety of substituents. thieme-connect.com Metalation followed by alkylation of N-activated pyrrolidines has also been studied, showing retention of configuration at the reaction center. acs.org Tandem amination/cyanation/alkylation sequences starting from a primary amine-tethered alkyne have also been developed to synthesize α-CN pyrrolidines. nih.gov

| Reaction | Reagents and Conditions | Product Type | Key Features |

| Acylation | Acylating Agent (e.g., Acyl Halide, Anhydride) | N-Acyl Pyrrolidine | Modifies the electronic properties of the nitrogen. |

| Alkylation (with Alkyl Halides) | Alkyl Halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl Pyrrolidine | A straightforward method for introducing alkyl groups. researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | N-Alkyl Pyrrolidine | A versatile method for N-alkylation. thieme-connect.com |

Strategic Modification for Probing Mechanistic Pathways

To understand the mechanisms of reactions involving 4-Ethyl-3-pyrrolidinecarboxylic acid and its analogs, specific modifications such as isotopic labeling and the synthesis of conformationally restricted analogs are employed.

Isotopic labeling is a powerful tool for tracing the fate of atoms and bonds during a chemical reaction, thereby elucidating the reaction mechanism. In the context of pyrrolidine synthesis, deuterium (B1214612) labeling has been used to understand reaction pathways. For example, in the reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran, using sodium borodeuteride instead of sodium borohydride allows for the introduction of two deuterium atoms at the α-positions of the pyrrolidine ring. thieme-connect.com This labeling helps to confirm the mechanism of the reductive alkylation process. thieme-connect.com

Derivatization reagents can also incorporate isotopic signatures. For instance, a derivatization agent, 4-APEBA, contains a bromophenethyl group that introduces a distinct isotopic pattern into derivatives of carboxylic acids, which aids in their detection and characterization in mass spectrometry. nih.gov

The synthesis of conformationally restricted analogs is a key strategy in medicinal chemistry to lock a molecule into a specific bioactive conformation, which can lead to enhanced potency and selectivity for a biological target. The inherent non-planarity of the pyrrolidine ring makes it an excellent starting point for designing such analogs. nih.govresearchgate.net

Several strategies have been developed to create conformationally restricted pyrrolidine analogs. One approach is the synthesis of spiro-pyrrolidines, where the pyrrolidine ring is fused to another ring system, thereby restricting its conformational flexibility. nih.gov For example, N-methylspiro[tetralin-1,3'-pyrrolidine] derivatives have been synthesized as conformationally restricted analogs of profadol. nih.gov Another strategy involves creating bicyclic structures, such as pyrrolidinone PNA analogs, where the aminoethylglycine backbone and the methylenecarbonyl linker are connected, introducing two chiral centers and pre-organizing the molecule for duplex formation. acs.org The synthesis of chiral trans-3,4-disubstituted pyrrolidines from the 1,3-dipolar cycloaddition of chiral α,β-unsaturated N-acyloxazolidinones and azomethine ylides also leads to conformationally defined structures. researchgate.net

| Strategy | Example | Purpose |

| Spirocyclization | N-methylspiro[tetralin-1,3'-pyrrolidine] | To reduce conformational freedom and probe bioactive conformations. nih.gov |

| Bicyclic Systems | Pyrrolidinone PNA analogs | To pre-organize the scaffold for enhanced binding affinity. acs.org |

| Stereoselective Substitution | trans-3,4-disubstituted pyrrolidines | To create defined stereochemistry and conformation. researchgate.net |

Design and Synthesis of Advanced Scaffolds Utilizing 4-Ethyl-3-pyrrolidinecarboxylic acid and Related Pyrrolidines

The pyrrolidine scaffold, including derivatives of 4-Ethyl-3-pyrrolidinecarboxylic acid, serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. nih.govnih.govrsc.org The versatility of the pyrrolidine ring allows for its incorporation into a wide array of more complex molecular architectures. nih.govnih.gov

The synthesis of highly functionalized pyrrolidines often relies on methods such as 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes. nih.gov This method allows for the stereocontrolled construction of the pyrrolidine ring with various substituents. nih.gov For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with methyl acrylate (B77674) in the presence of trifluoroacetic acid has been used to synthesize benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus. nih.gov

Furthermore, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org These methods provide access to key building blocks for the synthesis of more complex molecules. rsc.orgrsc.org

Advanced scaffolds incorporating the pyrrolidine motif have been developed for various therapeutic targets. For example, pyrrolidinyl-hexahydro-pyranopiperazines have been characterized as a novel kappa opioid receptor agonist scaffold. acs.org In these compounds, the pyrrolidine nitrogen forms a crucial salt bridge interaction with the receptor. acs.org The synthesis of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved using a C(sp3)-H activation strategy, demonstrating a modern approach to functionalizing the pyrrolidine core. nih.gov

Peptide Mimicry and Peptidomimetic Construction

The incorporation of constrained amino acid analogs is a cornerstone of modern peptidomimetic design, a strategy aimed at developing molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. 4-Ethyl-3-pyrrolidinecarboxylic acid serves as a valuable scaffold in this context. Its rigid pyrrolidine ring system introduces conformational constraints that can help to lock a peptide backbone into a specific, biologically active conformation, often mimicking secondary structures like β-turns.

Key Structural Features for Peptidomimetic Design:

The utility of 4-Ethyl-3-pyrrolidinecarboxylic acid as a peptidomimetic building block stems from its defined structural parameters. These parameters influence the conformational preferences of the peptide chain into which it is incorporated.

| Feature | Implication for Peptide Mimicry |

| Rigid Pyrrolidine Ring | Restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, reducing conformational flexibility. |

| Defined Stereocenters (C3 and C4) | The relative stereochemistry (cis or trans) of the ethyl and carboxyl groups determines the projection of these substituents from the ring, influencing side-chain mimicry and receptor interaction. |

| Secondary Amine | Acts as the N-terminus for peptide bond formation, integrating the scaffold into a peptide sequence. |

| Carboxylic Acid | Functions as the C-terminus for amide bond formation, allowing for chain extension. |

| Ethyl Group | Can serve as a non-polar side-chain mimic or a point for further derivatization to introduce additional functionality. |

Derivatization for Peptide Synthesis:

To incorporate 4-Ethyl-3-pyrrolidinecarboxylic acid into a peptide sequence using solid-phase or solution-phase peptide synthesis, the molecule must be appropriately protected. The secondary amine of the pyrrolidine ring is typically protected with a standard protecting group such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). The carboxylic acid group is then activated for coupling with the free amino group of another amino acid residue.

A general derivatization and coupling cycle would involve the following steps:

N-Protection: The secondary amine of 4-Ethyl-3-pyrrolidinecarboxylic acid is protected, for example, with an Fmoc group to yield N-Fmoc-4-ethyl-3-pyrrolidinecarboxylic acid.

Carboxyl Activation: The carboxylic acid is activated using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or using a uronium-based activator like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Coupling: The activated ester is then reacted with the free N-terminus of a growing peptide chain.

Deprotection: The Fmoc group is removed with a mild base (e.g., piperidine) to expose the secondary amine for the next coupling step.

Illustrative Incorporation into a Peptide Sequence:

The replacement of a natural amino acid with 4-Ethyl-3-pyrrolidinecarboxylic acid can enforce a specific turn in a peptide sequence. For instance, if this constrained analog were to replace a residue in a flexible tetrapeptide, it could induce a β-turn-like structure.

| Original Peptide Sequence | Modified Peptide Sequence | Expected Structural Impact |

| H-Ala-Gly -Pro-Asn-OH | H-Ala-(4-Et-3-Pyr-OH) -Pro-Asn-OH | The pyrrolidine scaffold would restrict the backbone dihedral angles, potentially forcing the peptide into a more rigid, turn-like conformation. The ethyl group would project into a specific vector space, influencing local hydrophobicity. |

| H-Leu-Val -Ser-Tyr-OH | H-Leu-(4-Et-3-Pyr-OH) -Ser-Tyr-OH | The ethyl group of the pyrrolidine analog could mimic the side chain of Valine, while the constrained ring structure would reduce the conformational freedom of the peptide backbone. |

Macrocyclization and Constrained Systems

Macrocyclization is a powerful strategy in medicinal chemistry to create molecules with a balance of conformational rigidity and flexibility, often leading to high-affinity and selective ligands for biological targets. 4-Ethyl-3-pyrrolidinecarboxylic acid can be a key component in the construction of such macrocyclic systems due to its inherent structural constraints and the presence of two reactive functional groups—the secondary amine and the carboxylic acid.

The inclusion of the 4-Ethyl-3-pyrrolidine scaffold within a macrocycle can serve two primary purposes:

It can act as a turn-inducing element, helping to pre-organize the macrocyclic backbone into a favorable conformation for binding.

The stereochemistry of the substituents can be used to project functional groups in well-defined vectors, both within and outside the plane of the macrocycle.

Strategies for Macrocyclization:

The functional handles of 4-Ethyl-3-pyrrolidinecarboxylic acid allow for its incorporation into macrocycles through various synthetic strategies. The secondary amine and the carboxylic acid can directly participate in the macrocyclization step, or they can serve as anchor points for tethers that are subsequently cyclized.

| Macrocyclization Strategy | Role of 4-Ethyl-3-pyrrolidinecarboxylic Acid Derivative | Illustrative Reaction |

| Macrolactamization | The N-terminus (secondary amine) and C-terminus (carboxylic acid) of a linear peptide containing the pyrrolidine analog can be coupled to form a cyclic peptide. | A linear peptide with N-terminal 4-Ethyl-3-pyrrolidinecarboxylic acid and a C-terminal amino acid is cyclized head-to-tail via amide bond formation. |

| Ring-Closing Metathesis (RCM) | The ethyl group or the pyrrolidine nitrogen can be functionalized with a terminal alkene. A second alkene-containing moiety is attached to the other end of a linear precursor, and RCM is used to form the macrocycle. | A derivative where the pyrrolidine nitrogen is allylated and the C-terminus is coupled to an O-allyl serine could undergo RCM to form a macroether-lactam hybrid. |

| Click Chemistry (e.g., CuAAC) | The ethyl group can be modified to bear a terminal alkyne, and another part of the linear precursor can have an azide (B81097) functionality. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) would then form a triazole-containing macrocycle. | A linear peptide containing an N-terminal propargylated 4-Ethyl-3-pyrrolidinecarboxylic acid and a C-terminal azido-lysine can be cyclized. |

Influence of Stereochemistry on Macrocycle Conformation:

The stereochemical relationship between the C3-carboxylic acid and the C4-ethyl group is critical in determining the three-dimensional structure of the resulting macrocycle.

A cis relationship would orient the ethyl group and the peptide chain extending from the carboxyl group on the same face of the pyrrolidine ring. This can lead to more compact macrocyclic structures.

A trans relationship would place these substituents on opposite faces, potentially leading to more extended or "flatter" macrocyclic conformations.

There is currently no publicly available scientific literature detailing the mechanistic investigations of molecular interactions for the chemical compound “4-Ethyl-3-pyrrolidinecarboxylic acid” according to the specified outline. Searches for kinetic characterization, structural biology, receptor binding, and modulation of biochemical pathways for this specific compound did not yield any relevant research findings.

Therefore, it is not possible to generate an article with the requested detailed sections and data tables.

Mechanistic Investigations of Molecular Interactions Excluding Clinical/safety Data

Modulation of Biochemical Pathways in Isolated Systems

Impact on Metabolic Enzyme Activity

No published research data is available to populate this section.

Influence on Signal Transduction Cascades (Molecular Level)

No published research data is available to populate this section.

Role As a Chiral Building Block in Complex Molecule Synthesis

Stereocontrolled Synthesis of Bioactive Natural Products

While the substituted pyrrolidine (B122466) motif is a common feature in a vast array of bioactive natural products, including many alkaloids, specific documented instances of 4-Ethyl-3-pyrrolidinecarboxylic acid being employed as a direct precursor in the total synthesis of such compounds are not prevalent in the reviewed scientific literature. The general utility of substituted pyrrolidine carboxylic acids as chiral synthons is well-established, but direct applications of this specific ethyl-substituted derivative in natural product synthesis remain a more specialized area of research.

Enantioselective Synthesis of Advanced Pharmaceutical Intermediates (Research Focus)

The most prominent application of 4-Ethyl-3-pyrrolidinecarboxylic acid as a chiral building block is in the enantioselective synthesis of advanced pharmaceutical intermediates. The defined stereochemistry of this compound is leveraged to produce complex drug candidates with high optical purity.

A key example of its utility is in the synthesis of kinase inhibitors. Specifically, the (3R,4S) stereoisomer of 4-ethylpyrrolidine-3-carboxylic acid has been identified as a key chiral raw material in the preparation of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of certain types of breast cancer. google.com The precise spatial arrangement of the ethyl and carboxylic acid groups on the pyrrolidine ring is critical for the ultimate efficacy of the final drug molecule.

Furthermore, N-protected derivatives, such as (3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, serve as crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors. pharmaffiliates.com JAK inhibitors are a class of pharmaceuticals targeted for the treatment of autoimmune and inflammatory conditions. In a related application, (3R,4S)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is used as a reagent in the synthesis of imidazopyrrolopyrazine derivatives, which are being investigated as protein kinase modulators. chemicalbook.com

The following table provides an overview of the application of 4-Ethyl-3-pyrrolidinecarboxylic acid derivatives in the synthesis of pharmaceutical intermediates.

| Pharmaceutical Intermediate Target | Specific Derivative of 4-Ethyl-3-pyrrolidinecarboxylic Acid Used | Therapeutic Class of Final Drug |

|---|---|---|

| Lapatinib Intermediate | (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid google.com | Anticancer (Tyrosine Kinase Inhibitor) |

| JAK Inhibitor Precursor | (3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid pharmaffiliates.com | Anti-inflammatory (Janus Kinase Inhibitor) |

| Imidazopyrrolopyrazine Analogs | (3R,4S)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid chemicalbook.com | Protein Kinase Modulators |

Preparation of Advanced Organic Materials Precursors

Based on the available scientific literature, the application of 4-Ethyl-3-pyrrolidinecarboxylic acid as a precursor for advanced organic materials, such as chiral liquid crystals or conductive polymers, is not a primary area of its use. The research focus for this particular chiral building block is overwhelmingly directed towards applications in medicinal chemistry and the synthesis of biologically active compounds.

Future Research Directions and Emerging Avenues for 4 Ethyl 3 Pyrrolidinecarboxylic Acid Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic molecules like 4-Ethyl-3-pyrrolidinecarboxylic acid is often a multi-step process. Traditional batch synthesis methods can be time-consuming and challenging to scale up. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a transformative alternative. This approach provides significant advantages, including superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous reagents, and improved reaction yields and selectivity.

Future research should focus on developing a dedicated continuous flow process for 4-Ethyl-3-pyrrolidinecarboxylic acid and its analogs. This would involve adapting existing methods for pyrrolidine (B122466) synthesis, such as those utilizing Michael additions or cycloadditions, to a flow-based system. The use of tube-in-tube gas-permeable membrane reactors could also be explored for reactions involving gases like CO2, which could be relevant for the carboxylation step in certain synthetic routes. The successful implementation of such a system would not only make the synthesis more efficient and scalable but also greener by reducing solvent waste and energy consumption.

Exploration of Novel Bio-conjugation Strategies for Research Probes

The inherent structure of 4-Ethyl-3-pyrrolidinecarboxylic acid, featuring a secondary amine and a carboxylic acid group, makes it an ideal candidate for bio-conjugation. These functional groups serve as handles for attaching the molecule to larger biomolecules, such as proteins or nucleic acids, or to reporter molecules like fluorophores. Such conjugation strategies are pivotal in developing research probes to study biological systems.

The conjugation of heterocyclic compounds with amino acids or peptides is a well-established strategy to enhance biological activity and improve cell permeability. Future research could explore the use of 4-Ethyl-3-pyrrolidinecarboxylic acid as a scaffold, linking it to specific peptides to create novel peptidomimetics. These conjugates could be designed to target specific biological pathways or receptors with high affinity and selectivity.

"Click chemistry," known for its high efficiency and selectivity, offers a powerful tool for bio-conjugation. Specifically, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for creating stable triazole linkages. To utilize this, derivatives of 4-Ethyl-3-pyrrolidinecarboxylic acid bearing either an azide (B81097) or an alkyne group would need to be synthesized. These functionalized pyrrolidines could then be "clicked" onto biomolecules or surfaces that have been modified with the complementary reactive partner. This approach allows for the site-specific and covalent attachment of the pyrrolidine scaffold, which is crucial for creating well-defined and functional bio-probes.

Furthermore, strategies involving the formation of boron-nitrogen heterocycles present a rapid and highly chemoselective method for bio-conjugation. This could involve modifying the pyrrolidine structure to incorporate functionalities like a 2-formylphenylboronic acid (2fPBA) or an α-amino-hydrazide, enabling rapid and stable linkage under biological conditions. The development of these novel conjugation methods will be essential for harnessing 4-Ethyl-3-pyrrolidinecarboxylic acid as a versatile tool in chemical biology and drug discovery.

Rational Design of Next-Generation Molecular Probes

The development of highly specific and potent molecular probes is critical for advancing our understanding of biological processes and for the diagnosis and treatment of diseases. The 4-Ethyl-3-pyrrolidinecarboxylic acid scaffold provides a unique three-dimensional structure that can be systematically modified to create next-generation probes.

Structure-Activity Relationship (SAR) Studies: A key aspect of rational design is understanding the structure-activity relationship (SAR). For the 4-Ethyl-3-pyrrolidinecarboxylic acid core, SAR studies would involve synthesizing a library of analogs with systematic variations at the ethyl and carboxylic acid positions, as well as on the pyrrolidine ring itself. For example, the stereochemistry of the substituents is known to be crucial for the biological activity of pyrrolidine derivatives. The cis and trans configurations of substituents can lead to vastly different binding affinities and efficacies at target proteins. By evaluating how these structural changes affect the probe's binding affinity, selectivity, and functional activity, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the design of more effective probes.

Computational Design: Computational approaches are becoming indispensable in the design of small molecule probes. Molecular docking studies can be used to predict how analogs of 4-Ethyl-3-pyrrolidinecarboxylic acid might bind to a target protein's active site. These in silico methods allow for the rapid screening of virtual compound libraries, prioritizing candidates for synthesis and experimental testing. Furthermore, more advanced computational methods, like fragment molecular orbital (FMO) calculations, can provide detailed insights into the intermolecular interactions between the probe and its target, helping to refine the probe's design for optimal binding.

By combining systematic SAR studies with powerful computational tools, researchers can rationally design next-generation molecular probes based on the 4-Ethyl-3-pyrrolidinecarboxylic acid scaffold. This integrated approach will accelerate the discovery of probes with tailored properties for a wide range of biological applications, from basic research to clinical diagnostics.

Applications of Machine Learning and Artificial Intelligence in Predicting Reactivity and Interactions

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, offering powerful new tools for predicting the behavior of molecules. For 4-Ethyl-3-pyrrolidinecarboxylic acid, these technologies can be applied to forecast its chemical reactivity and its interactions with biological targets, thereby accelerating the discovery and development process.

Predicting Chemical Reactivity: ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new reactions. For the synthesis of 4-Ethyl-3-pyrrolidinecarboxylic acid and its derivatives, ML can help identify the most efficient synthetic routes and optimal reaction conditions, saving significant time and resources in the lab. These models can learn the complex relationships between reactants, reagents, and reaction outcomes to predict product yields and even suggest novel, more sustainable synthetic pathways. For example, an ML model could predict how different substituents on the pyrrolidine ring would affect the reactivity of the carboxylic acid or the secondary amine, guiding the design of new synthetic strategies.

Predicting Biological Interactions: A significant challenge in drug discovery is predicting how a small molecule will interact with proteins in the body. AI and ML are increasingly used to tackle this problem. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed for pyrrolidine derivatives to correlate their structural features with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs of 4-Ethyl-3-pyrrolidinecarboxylic acid.

Furthermore, advanced ML techniques like graph neural networks can analyze the three-dimensional structures of both the small molecule and the target protein to predict binding affinity. This allows for virtual screening of large compound libraries to identify promising candidates for a specific biological target. For 4-Ethyl-3-pyrrolidinecarboxylic acid, these in silico methods can predict its potential biological targets and help elucidate its mechanism of action. By integrating AI and ML into the research workflow, scientists can more rapidly design and optimize molecules with desired biological activities, paving the way for new therapeutic agents and research tools.

Q & A

[Basic] What synthetic routes are recommended for 4-Ethyl-3-pyrrolidinecarboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of 4-Ethyl-3-pyrrolidinecarboxylic acid derivatives typically involves cyclization or functional group modifications. A common approach is the reaction of ethyl 4-ethylpyrrolidine-3-carboxylate with hydrochloric acid to form the hydrochloride salt, followed by hydrolysis to yield the carboxylic acid . Optimization strategies include:

- Catalyst Selection : Palladium or copper catalysts improve cyclization efficiency in related pyrrolidine syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction rates and yields .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during ester hydrolysis .

- Analytical Monitoring : Use HPLC or LC-MS to track intermediate purity and adjust reaction stoichiometry .

[Basic] How can researchers characterize the purity and structural integrity of 4-Ethyl-3-pyrrolidinecarboxylic acid?

Methodological Answer:

Characterization requires a multi-technique approach:

- Spectroscopy :

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% required for biological assays) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cis/trans configurations) via single-crystal analysis .

[Advanced] What strategies resolve contradictions in reported biological activity data for 4-Ethyl-3-pyrrolidinecarboxylic acid derivatives?

Methodological Answer:

Discrepancies often arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

- Purity Verification : Combine elemental analysis (C, H, N) with mass spectrometry to confirm molecular composition .

- Stereochemical Control : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test their activity separately .

- Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature) to isolate structural-activity relationships .

- Computational Modeling : DFT calculations or molecular docking predict binding affinities and rationalize observed discrepancies .

[Advanced] How does the stereochemistry of 4-Ethyl-3-pyrrolidinecarboxylic acid influence supramolecular interactions, and how can these effects be validated?

Methodological Answer:

Stereochemistry dictates hydrogen-bonding networks and crystal packing. For example:

- Cis vs. Trans Isomers : Cis configurations (e.g., (3R,4S)-isomers) form stronger intermolecular H-bonds with carboxylic groups, enhancing crystallinity .

- Validation Methods :

- Single-Crystal XRD : Resolve absolute configuration and quantify intermolecular distances (<3.0 Å for strong H-bonds) .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs with distinct melting points .

- Solubility Studies : Compare solubility in polar vs. nonpolar solvents to assess lattice stability .

[Basic] What are common impurities in 4-Ethyl-3-pyrrolidinecarboxylic acid synthesis, and how are they identified?

Methodological Answer:

Typical impurities include unreacted starting materials, ester intermediates, or regioisomers. Identification involves:

- LC-MS : Detect low-abundance impurities (e.g., ethyl ester byproduct at m/z ~200) .

- TLC : Monitor reaction progress using silica plates and UV visualization .

- NMR Spin-Saturation : Suppress major compound signals to highlight impurities in NMR spectra .

[Advanced] How can computational methods guide the design of 4-Ethyl-3-pyrrolidinecarboxylic acid derivatives with enhanced bioactivity?

Methodological Answer:

- In Silico Screening :

- Synthetic Prioritization : Focus on derivatives with calculated Gibbs free energy (ΔG) < -8 kcal/mol for experimental testing .

[Basic] What safety protocols are critical when handling 4-Ethyl-3-pyrrolidinecarboxylic acid in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

[Advanced] How do solvent and pH conditions affect the stability of 4-Ethyl-3-pyrrolidinecarboxylic acid in aqueous solutions?

Methodological Answer:

- pH Stability : The compound is stable at pH 4–6; alkaline conditions (pH > 8) promote decarboxylation .

- Solvent Effects :

- Aqueous Buffers : Use acetate buffer (pH 5) for short-term storage (≤24 hours at 4°C) .

- Organic Solvents : DMSO stabilizes the compound for long-term storage (-20°C) but may introduce freeze-thaw degradation .

[Advanced] What crystallographic techniques elucidate the conformational flexibility of 4-Ethyl-3-pyrrolidinecarboxylic acid?

Methodological Answer:

- Variable-Temperature XRD : Analyze thermal motion parameters (B-factors) to identify flexible regions (e.g., ethyl group rotation) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) .

- Torsion Angle Libraries : Compare observed angles with Cambridge Structural Database entries to detect steric strain .

[Basic] What analytical techniques confirm the absence of toxic byproducts in synthesized 4-Ethyl-3-pyrrolidinecarboxylic acid?

Methodological Answer:

- ICP-MS : Screen for heavy metal residues (e.g., Pd from catalysts) with detection limits <1 ppm .

- GC-FID : Detect volatile organic impurities (e.g., residual solvents like DMF) .

- Microbial Assays : Perform endotoxin testing (LAL assay) for derivatives intended for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.